molecular formula C21H23N3O2S B11425656 Propyl 3-amino-6-benzyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxylate

Propyl 3-amino-6-benzyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxylate

Cat. No.: B11425656
M. Wt: 381.5 g/mol
InChI Key: GHMKZZMBDQABRV-UHFFFAOYSA-N
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Description

PROPYL 3-AMINO-6-BENZYL-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXYLATE is a complex organic compound that belongs to the class of thieno[2,3-b]naphthyridines. This compound is characterized by its unique structure, which includes a thieno ring fused with a naphthyridine ring, along with various functional groups such as amino, benzyl, and carboxylate. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 3-AMINO-6-BENZYL-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno Ring: The thieno ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thiophene derivative.

    Formation of the Naphthyridine Ring: The naphthyridine ring is formed by the condensation of a pyridine derivative with an appropriate reagent.

    Introduction of Functional Groups: The amino, benzyl, and carboxylate groups are introduced through various substitution reactions. For example, the amino group can be introduced via nucleophilic substitution, while the benzyl group can be added through Friedel-Crafts alkylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

PROPYL 3-AMINO-6-BENZYL-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The functional groups in the compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and alkylating agents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

PROPYL 3-AMINO-6-BENZYL-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXYLATE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of PROPYL 3-AMINO-6-BENZYL-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-b]pyridines: These compounds share a similar thieno ring structure but differ in the fused ring system.

    Naphthyridines: These compounds have a similar naphthyridine ring but lack the thieno ring.

Uniqueness

PROPYL 3-AMINO-6-BENZYL-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXYLATE is unique due to its combination of the thieno and naphthyridine rings, along with the presence of multiple functional groups. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C21H23N3O2S

Molecular Weight

381.5 g/mol

IUPAC Name

propyl 3-amino-6-benzyl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxylate

InChI

InChI=1S/C21H23N3O2S/c1-2-10-26-21(25)19-18(22)16-11-15-13-24(12-14-6-4-3-5-7-14)9-8-17(15)23-20(16)27-19/h3-7,11H,2,8-10,12-13,22H2,1H3

InChI Key

GHMKZZMBDQABRV-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(C2=C(S1)N=C3CCN(CC3=C2)CC4=CC=CC=C4)N

Origin of Product

United States

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